molecular formula C16H14IN3O2S B399414 N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B399414
M. Wt: 439.3g/mol
InChI Key: XSTRKOKVHCAUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group, a carbamothioyl group, and an iodinated benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Carbamothioylation: The addition of the carbamothioyl group.

    Iodination: The final step involves the iodination of the benzamide moiety.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodinated benzamide moiety can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-ethoxybenzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-2-chloro-5-iodobenzamide

Uniqueness

N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide stands out due to the presence of the iodinated benzamide moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where iodination is crucial, such as in radiolabeling for imaging studies.

Properties

Molecular Formula

C16H14IN3O2S

Molecular Weight

439.3g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-iodobenzamide

InChI

InChI=1S/C16H14IN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChI Key

XSTRKOKVHCAUPS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.